![molecular formula C8H7N3O2 B3048314 5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid CAS No. 1638767-45-9](/img/structure/B3048314.png)
5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid
Overview
Description
5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid is a compound that belongs to the class of pyrrolopyrimidines . Pyrrolopyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Molecular Structure Analysis
The molecular structure of 5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid can be represented by the SMILES stringCOC (C1=C2C (C)=CNC2=NC=N1)=O
. This indicates that the compound contains a methyl group attached to the pyrrolopyrimidine ring and a carboxylic acid group .
Scientific Research Applications
Chemical Research
5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid is a unique chemical compound that can be used in various chemical research applications . It’s often used as a building block in the synthesis of more complex molecules .
Drug Discovery
This compound could potentially be used in drug discovery, given its unique structure. It could serve as a starting point for the development of new drugs .
Inhibitor Development
The compound has been used in the development of inhibitors, specifically JAK1 inhibitors . This could have implications in the treatment of diseases like rheumatoid arthritis and psoriasis, where JAK inhibitors are commonly used.
ADME Testing
ADME (Absorption, Distribution, Metabolism, and Excretion) testing is a crucial part of drug development. Compounds like 5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid could be used in in vitro ADME tests to optimize lead compounds .
Kinase Profiling
Kinase profiling is an important part of understanding how a drug interacts with various kinases in the body. This compound has been used in kinase profiling tests, which could help in the development of more targeted and effective drugs .
Future Directions
Given the intriguing structures and exceptional biological activities of pyrimidines, future research could focus on the synthesis of novel pyrimidine analogs possessing enhanced biological activities with minimum toxicity . Additionally, detailed structure-activity relationship (SAR) analysis could provide clues for the synthesis of these novel analogs .
Mechanism of Action
Target of Action
Similar compounds have been identified as selective inhibitors of jak1 , a protein involved in signal transduction pathways.
Mode of Action
For instance, similar compounds inhibit JAK1, preventing it from transmitting signals within the cell .
Biochemical Pathways
Inhibition of jak1 by similar compounds can affect various signaling pathways, including those involved in immune response and cell growth .
Result of Action
Similar compounds that inhibit jak1 can lead to reduced inflammation and slowed cell growth .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid . These factors can include pH, temperature, and the presence of other molecules in the environment.
properties
IUPAC Name |
5-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-4-2-9-7-5(4)6(8(12)13)10-3-11-7/h2-3H,1H3,(H,12,13)(H,9,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBKIWCQGXXRRBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=NC=NC(=C12)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201201423 | |
Record name | 7H-Pyrrolo[2,3-d]pyrimidine-4-carboxylic acid, 5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201201423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid | |
CAS RN |
1638767-45-9 | |
Record name | 7H-Pyrrolo[2,3-d]pyrimidine-4-carboxylic acid, 5-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1638767-45-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7H-Pyrrolo[2,3-d]pyrimidine-4-carboxylic acid, 5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201201423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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